molecular formula C16H19NO3 B11585458 3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid

3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid

Cat. No.: B11585458
M. Wt: 273.33 g/mol
InChI Key: GLDFXSBXUAWNSW-UKTHLTGXSA-N
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Description

3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzene ring substituted with a methyl group, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the cyclohexylidene intermediate: This involves the reaction of 3-methylcyclohexanone with a suitable reagent to form the 3-methyl-2-oxocyclohexylidene intermediate.

    Condensation reaction: The intermediate is then reacted with 4-amino-3-methylbenzoic acid under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

3-methyl-4-[[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino]benzoic acid

InChI

InChI=1S/C16H19NO3/c1-10-4-3-5-13(15(10)18)9-17-14-7-6-12(16(19)20)8-11(14)2/h6-10,17H,3-5H2,1-2H3,(H,19,20)/b13-9+

InChI Key

GLDFXSBXUAWNSW-UKTHLTGXSA-N

Isomeric SMILES

CC1CCC/C(=C\NC2=C(C=C(C=C2)C(=O)O)C)/C1=O

Canonical SMILES

CC1CCCC(=CNC2=C(C=C(C=C2)C(=O)O)C)C1=O

Origin of Product

United States

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